molecular formula C13H18O3S B14390220 1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one CAS No. 88357-01-1

1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one

Cat. No.: B14390220
CAS No.: 88357-01-1
M. Wt: 254.35 g/mol
InChI Key: UVGYVBSKWDDVEU-UHFFFAOYSA-N
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Description

1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one is an organic compound with a complex structure that includes a phenyl group, a sulfonyl group, and a ketone

Chemical Reactions Analysis

1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can undergo oxidative deamination mediated by flavin-containing monooxygenase 3 (FMO3), leading to the formation of non-toxic metabolites . This process highlights its potential role in metabolic studies and drug development.

Comparison with Similar Compounds

1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one can be compared with similar compounds such as:

Properties

CAS No.

88357-01-1

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

1-[4-(propan-2-ylsulfonylmethyl)phenyl]propan-2-one

InChI

InChI=1S/C13H18O3S/c1-10(2)17(15,16)9-13-6-4-12(5-7-13)8-11(3)14/h4-7,10H,8-9H2,1-3H3

InChI Key

UVGYVBSKWDDVEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CC1=CC=C(C=C1)CC(=O)C

Origin of Product

United States

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